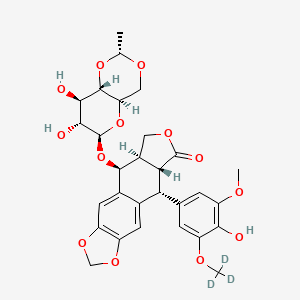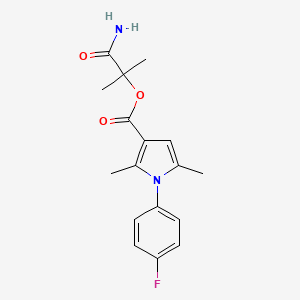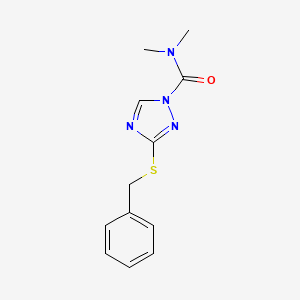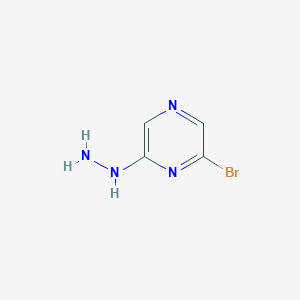![molecular formula C18H17N3O3S2 B10797206 2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797206.png)
2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a morpholine ring, a thienopyrimidine core, and a sulfanylacetic acid moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the phenyl ring.
Attachment of the Sulfanylacetic Acid Moiety: This final step involves the reaction of the thienopyrimidine intermediate with a sulfanylacetic acid derivative, typically under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thienopyrimidine core or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thienopyrimidine derivatives and sulfanyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thienopyrimidine core is known to interact with kinase enzymes, while the morpholine ring can enhance binding affinity and selectivity. The sulfanylacetic acid moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
類似化合物との比較
Similar Compounds
2-[6-(3-Morpholin-4-ylphenyl)pyrimidin-4-yl]sulfanylacetic acid: Lacks the thiophene ring, which may affect its binding properties and biological activity.
2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]acetic acid: Lacks the sulfanyl group, potentially altering its chemical reactivity and stability.
2-[6-(3-Piperidin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid: Contains a piperidine ring instead of a morpholine ring, which may influence its pharmacokinetic properties.
Uniqueness
The unique combination of the morpholine ring, thienopyrimidine core, and sulfanylacetic acid moiety in 2-[6-(3-Morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid provides it with distinct chemical and biological properties
特性
分子式 |
C18H17N3O3S2 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
2-[6-(3-morpholin-4-ylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C18H17N3O3S2/c22-16(23)10-25-18-17-14(19-11-20-18)9-15(26-17)12-2-1-3-13(8-12)21-4-6-24-7-5-21/h1-3,8-9,11H,4-7,10H2,(H,22,23) |
InChIキー |
YNGXIFAWCXNJLT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=CC(=C2)C3=CC4=C(S3)C(=NC=N4)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Phenyl-3-([1,2,4]triazolo[4,3-a]pyrazin-5-yloxy)propan-1-ol](/img/structure/B10797150.png)

![1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B10797155.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[(2,2-dimethyl-5-phenyl-1,3-dioxan-5-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797163.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)morpholine](/img/structure/B10797168.png)
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797176.png)
![2-[6-(6-Acetylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797186.png)
![2-[6-(3-Methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797187.png)
![3-(4-Nitrophenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797215.png)
